Cas no 1281898-75-6 (Phenyl(3-propoxyphenyl)methanol)

Phenyl(3-propoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
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- Phenyl(3-propoxyphenyl)methanol
- MFCD18037541
- AKOS012217833
- 1281898-75-6
-
- インチ: 1S/C16H18O2/c1-2-11-18-15-10-6-9-14(12-15)16(17)13-7-4-3-5-8-13/h3-10,12,16-17H,2,11H2,1H3
- InChIKey: PCVKKQRCPWPNAS-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1=CC=CC(=C1)C(C1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 242.130679813g/mol
- どういたいしつりょう: 242.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 29.5Ų
Phenyl(3-propoxyphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB603372-250mg |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 250mg |
€379.90 | 2024-07-19 | ||
abcr | AB603372-1g |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 1g |
€706.20 | 2024-07-19 | ||
abcr | AB603372-5g |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 5g |
€2386.50 | 2024-07-19 | ||
abcr | AB603372-500mg |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 500mg |
€519.80 | 2024-07-19 |
Phenyl(3-propoxyphenyl)methanol 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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7. Book reviews
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Phenyl(3-propoxyphenyl)methanolに関する追加情報
Phenyl(3-propoxyphenyl)methanol (CAS No. 1281898-75-6): A Comprehensive Overview
Phenyl(3-propoxyphenyl)methanol, with the chemical identifier CAS No. 1281898-75-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its phenyl and propoxyphenyl substituents, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of Phenyl(3-propoxyphenyl)methanol presents a unique combination of aromatic and aliphatic functionalities, which makes it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of Phenyl(3-propoxyphenyl)methanol consists of a benzene ring substituted with a propoxy group at the 3-position, linked to another benzene ring through a methanol moiety. This configuration imparts specific electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The presence of both phenolic and aliphatic hydroxyl groups provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring similar structural motifs. The propoxyphenyl moiety, in particular, has been associated with various biological activities, including anti-inflammatory, analgesic, and antioxidant effects. Studies have shown that modifications at the propoxy group can significantly influence the biological activity of related compounds, making Phenyl(3-propoxyphenyl)methanol a promising starting point for drug discovery efforts.
One of the most compelling aspects of Phenyl(3-propoxyphenyl)methanol is its potential as a building block for more complex molecules. The methanol group attached to the propoxyphenyl ring can be easily transformed into other functional groups such as esters, amides, or ethers through standard organic reactions. This flexibility allows chemists to design molecules with specific interactions with biological targets, enhancing their therapeutic efficacy.
The synthesis of Phenyl(3-propoxyphenyl)methanol can be achieved through several synthetic routes. One common approach involves the reaction of 3-hydroxypropylbenzene with benzaldehyde under basic conditions, followed by reduction to yield the desired product. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the phenyl-propoxyphenyl core more efficiently. These synthetic strategies highlight the compound's accessibility and feasibility for large-scale production.
The pharmacological evaluation of Phenyl(3-propoxyphenyl)methanol has revealed several interesting findings. In vitro studies have demonstrated its ability to modulate various biological pathways, including those involved in pain perception and inflammation. Additionally, preliminary in vivo studies suggest that derivatives of this compound may exhibit significant therapeutic potential in models of chronic pain and inflammatory disorders. These results underscore the importance of further investigation into the pharmacological profile of this compound and its derivatives.
The development of novel pharmaceutical agents often relies on understanding the relationship between molecular structure and biological activity. The case of Phenyl(3-propoxyphenyl)methanol exemplifies this principle well. By systematically modifying its structure and evaluating the resulting compounds for biological activity, researchers can gain valuable insights into structure-activity relationships (SAR). This information is crucial for optimizing drug candidates and improving their efficacy while minimizing side effects.
The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Molecular modeling techniques can be used to predict the binding modes of Phenyl(3-propoxyphenyl)methanol and its derivatives to biological targets such as enzymes and receptors. These predictions can guide experimental efforts by identifying key interactions that contribute to biological activity. Furthermore, virtual screening methods can be employed to identify potential lead compounds from large libraries of molecules based on their predicted binding affinity.
The environmental impact of pharmaceutical development is another important consideration in modern drug discovery. Sustainable synthetic routes that minimize waste and reduce energy consumption are increasingly preferred. The synthesis of Phenyl(3-propoxyphenyl)methanol, with its relatively straightforward synthetic pathway, offers an opportunity to explore greener alternatives without compromising efficiency or yield.
In conclusion, Phenyl(3-propoxyphenyl)methanol (CAS No. 1281898-75-6) represents a promising compound in pharmaceutical chemistry with significant potential for further development as a therapeutic agent or building block for more complex molecules. Its unique structural features and versatile synthetic accessibility make it an attractive candidate for future research efforts aimed at discovering novel drugs with improved efficacy and reduced side effects.
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